Dihydroouabain - 1183-35-3

Dihydroouabain

Catalog Number: EVT-369827
CAS Number: 1183-35-3
Molecular Formula: C29H46O12
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroouabain (DHO) is a cardioactive steroid closely related to ouabain, differing only in the saturation of the lactone ring. [, , , , , ] While ouabain is derived from plants, dihydroouabain, alongside its oxidized counterpart ouabain-like factor (OLF), is endogenously produced in mammals by the adrenal glands. [, ] DHO is structurally and functionally analogous to the plant-derived compound dihydroouabain. [] In scientific research, DHO serves as a valuable tool for investigating the function and regulation of the Na+,K+-ATPase (sodium pump), a crucial enzyme responsible for maintaining cellular ion gradients. [, , , , , , , , , , ]

Physical and Chemical Properties Analysis

Dihydroouabain's distinct spectral absorbance characteristics set it apart from OLF, with a shift in the absorbance maxima from 220 nm (OLF) to 196 nm (dihydro-OLF), accompanied by a decrease in molar absorptivity. [] The chloroform/water partition coefficient of DHO is exceptionally low (0.0008), indicating its highly polar nature compared to ouabain (0.004), digoxin (17), and digitoxin (123). [] This property significantly influences its absorption rate and transport across biological membranes. []

Applications
  • Investigating Na+,K+-ATPase Function and Regulation: DHO serves as a crucial tool for studying the sodium pump's role in various cellular processes, including cardiac contractility, neuronal excitability, and ion homeostasis. [, , , , , , , , , , , , , ]

  • Exploring Sodium-Calcium Exchange: DHO's ability to inhibit the sodium pump leads to increased intracellular sodium, indirectly affecting sodium-calcium exchange dynamics and calcium handling in cardiac and neuronal cells. [, , , , ]

  • Studying Cardiomyocyte Contractility: DHO's effects on cardiac contractility, distinct from those of ouabain, allow researchers to investigate multiple mechanisms of action in cardiac glycosides. []

  • Examining Neuronal Hyperexcitability: DHO helps elucidate the role of Na+,K+-ATPase in maintaining neuronal excitability, shedding light on the mechanisms underlying neuronal hyperexcitability caused by pump inhibition. []

  • Investigating Synaptic Transmission: Research on leech T neurons highlights the potential role of DHO-induced Na+,K+-ATPase inhibition in modulating synaptic transmission and short-term plasticity. []

  • Analyzing Aldosterone's Effects on Cardiac Myocytes: DHO is used to investigate how aldosterone modulates Na+ influx and stimulates the Na+,K+ pump in cardiac cells, aiding in understanding aldosterone's broader impact on cardiac function. []

  • Studying Thyroid Hormone's Role in Sodium Homeostasis: DHO assists in unraveling how thyroid hormone regulates Na+-H+ exchange and Na+,K+ pump activity in the heart, contributing to a better understanding of thyroid hormone's influence on cardiac physiology. []

  • Investigating Acetylcholine Packing: DHO has been used in studies demonstrating that increased intracellular sodium, caused by Na+,K+ pump inhibition, can inhibit the packaging of acetylcholine into quanta at the frog neuromuscular junction. []

Future Directions
  • Endogenous DHO's Role: Further research is necessary to elucidate the physiological significance and regulatory mechanisms of endogenous DHO production in mammals. [, ]

  • Structure-Activity Relationships: Continued investigation into the structure-activity relationships of DHO and other cardiotonic steroids is essential for developing more selective and effective therapeutic agents. []

Ouabain

    Compound Description: Ouabain is a cardioactive steroid that exerts a potent inhibitory effect on the Na+,K+-ATPase, commonly referred to as the sodium pump. This inhibition disrupts the normal transmembrane gradients of sodium and potassium ions, leading to various physiological effects, most notably in cardiac muscle where it increases contractility [, , , , , , , , , , , , , , , , ]. Ouabain is structurally similar to dihydroouabain but possesses an unsaturated lactone ring.

    Relevance: Ouabain serves as a crucial point of comparison for dihydroouabain due to their close structural resemblance and shared ability to inhibit the sodium pump. Studies often investigate both compounds concurrently to discern their distinct pharmacological profiles, particularly their potencies and potential for therapeutic applications [, , , , , , , , , , , , , , ].

Ouabagenin

    Compound Description: Ouabagenin is a cardioactive steroid and the aglycone of ouabain, meaning it lacks the sugar moiety present in ouabain. Similar to ouabain and dihydroouabain, it inhibits the Na+,K+-ATPase [, ].

    Relevance: Ouabagenin is structurally related to both ouabain and dihydroouabain, and comparing their activities helps elucidate the role of the sugar moiety in the interaction with Na+,K+-ATPase and their overall pharmacological profiles [, ].

Dihydro-OLF (Dihydroouabain-like factor)

    Compound Description: Dihydro-OLF is an endogenous mammalian cardenolide, meaning it is produced within the body. Like dihydroouabain, it possesses a saturated lactone ring and acts as an inhibitor of the Na+,K+-ATPase, though with lower potency than its oxidized counterpart, OLF [, ].

    Relevance: The discovery of dihydro-OLF and its structural and functional similarities to dihydroouabain suggest a potential physiological role for dihydroouabain-like compounds in regulating sodium pump activity [, ].

OLF (Ouabain-like factor)

    Compound Description: OLF is an endogenous mammalian cardenolide similar in structure and function to the plant-derived ouabain. It exhibits a potent inhibitory effect on the Na+,K+-ATPase and is believed to be involved in regulating blood pressure and electrolyte balance [, ].

    Relevance: OLF is the oxidized counterpart of dihydro-OLF and structurally resembles ouabain. Studying OLF alongside dihydroouabain and dihydro-OLF provides insight into the potential roles of endogenous digitalis-like compounds and their regulation within the body [, ].

Actodigin

    Compound Description: Actodigin is a cardiac glycoside that exhibits a positive inotropic effect on cardiac muscle, similar to dihydroouabain [].

    Relevance: Actodigin's similar inotropic effects, despite differences in potency and action potential shortening compared to dihydroouabain, contribute to understanding the diverse pharmacological profiles within the class of cardiac glycosides and their potential mechanisms of action beyond sodium pump inhibition [].

Digoxin

  • Relevance: Comparing digoxin with dihydroouabain helps understand the structure-activity relationships within the cardiac glycoside family. This comparison is particularly relevant when considering the therapeutic window and potential for adverse effects associated with these compounds [, , , ].

Digitoxin

    Compound Description: Digitoxin, another cardiac glycoside with a positive inotropic effect, shares structural similarities with digoxin and is also used in treating heart failure. Like dihydroouabain, it inhibits the Na+,K+-ATPase, but with different pharmacokinetic properties [, , , , ].

    Relevance: Digitoxin, alongside digoxin, helps delineate the structure-activity relationships and pharmacological diversity within the cardiac glycoside family, emphasizing the role of specific structural features in influencing their potency, pharmacokinetics, and potential for therapeutic applications [, , , , ].

Resibufogenin

    Compound Description: Resibufogenin is a cardioactive steroid that belongs to the bufanolide subclass. While it shares the ability to inhibit the Na+,K+-ATPase with other cardioactive steroids like dihydroouabain, its structure differs by having a six-membered lactone ring instead of a five-membered one [].

    Relevance: Resibufogenin, with its distinct bufanolide structure, provides insight into the structural requirements for Na+,K+-ATPase inhibition and inotropic effects. Comparing its activity with dihydroouabain helps clarify the significance of the lactone ring structure in influencing the pharmacological properties of these compounds [, ].

3 alpha-Methyldigitoxigenin glucoside

    Compound Description: 3 alpha-Methyldigitoxigenin glucoside is a cardiac glycoside structurally related to digitoxin. It also inhibits the Na+,K+-ATPase, leading to increased cardiac contractility [].

    Relevance: This compound helps researchers understand the structure-activity relationships within the cardiac glycoside family, particularly concerning the influence of modifications to the steroid scaffold on potency and potential therapeutic benefits [].

Digoxigenin

    Compound Description: Digoxigenin is a steroid found in the plant Digitalis lanata and is a precursor in the synthesis of digoxin. It also inhibits the Na+,K+-ATPase [].

    Relevance: Digoxigenin, a precursor to digoxin, helps elucidate the structure-activity relationships within cardiac glycosides and allows for the exploration of their biosynthesis and metabolic pathways [].

Bufalin

    Compound Description: Bufalin is a cardioactive steroid classified as a bufanolide. Like dihydroouabain, it inhibits the Na+,K+-ATPase but possesses a six-membered lactone ring instead of the five-membered ring found in dihydroouabain [].

    Relevance: Bufalin, as a representative of the bufanolide subclass, provides insights into the structural diversity of compounds that interact with the Na+,K+-ATPase. Comparing its activity and structure to dihydroouabain helps define the role of the lactone ring size in the interaction with the enzyme and its resulting pharmacological effects [].

Cinobufagin

    Compound Description: Cinobufagin is a cardioactive steroid belonging to the bufanolide subclass, characterized by a six-membered lactone ring. Similar to dihydroouabain, it acts as an inhibitor of the Na+,K+-ATPase [].

    Relevance: Cinobufagin contributes to the understanding of the diverse structures that can interact with the Na+,K+-ATPase and provides a point of comparison for the structure-activity relationships of cardioactive steroids with different lactone ring sizes [].

Cinobufotalin

    Compound Description: Cinobufotalin is a cardioactive steroid of the bufanolide class, known for its inhibitory effects on the Na+,K+-ATPase, similar to dihydroouabain [].

    Relevance: Studying cinobufotalin alongside dihydroouabain adds to the knowledge base of compounds that target the Na+,K+-ATPase and their potential therapeutic and toxicological implications [].

Marinobufagenin

    Compound Description: Marinobufagenin is an endogenous bufanolide, meaning it is produced within the body, and is structurally similar to other bufanolides with a six-membered lactone ring. Like dihydroouabain, it acts as an inhibitor of the Na+,K+-ATPase [].

    Relevance: Marinobufagenin's presence as an endogenous compound with structural similarities to dihydroouabain suggests a possible physiological role for dihydroouabain or related compounds in regulating sodium pump activity [].

Telocinobufagin

    Compound Description: Telocinobufagin is a cardioactive steroid of the bufanolide class. Like dihydroouabain, it can inhibit the Na+,K+-ATPase [].

    Relevance: Including telocinobufagin in the study expands the understanding of the structural diversity and potential pharmacological activities within the group of compounds capable of interacting with the Na+,K+-ATPase [].

    Compound Description: Proscillaridin A is a cardiac glycoside that inhibits the Na+,K+-ATPase and exerts a positive inotropic effect on cardiac muscle [, ].

    Relevance: This compound provides insight into the structural diversity and pharmacological activities of compounds targeting the Na+,K+-ATPase. Its inclusion in studies helps discern structure-activity relationships and compare their potency and potential for therapeutic applications [, ].

Properties

CAS Number

1183-35-3

Product Name

Dihydroouabain

IUPAC Name

(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one

Molecular Formula

C29H46O12

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1

InChI Key

ZTFGOPUOTATSAL-ZWGUVXOWSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Synonyms

dihydroouabain

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.